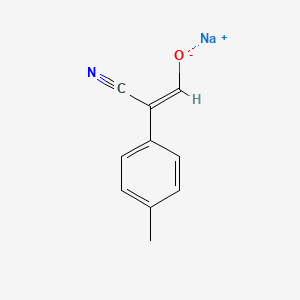
sodium (Z)-2-cyano-2-(4-methylphenyl)ethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate: is an organic compound with the molecular formula C10H8NNaO and a molecular weight of 181.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with sodium cyanide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules .
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs .
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate exerts its effects involves its interaction with nucleophiles and electrophiles in chemical reactions . The compound’s cyano group and enolate structure make it a versatile intermediate in various organic transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Sodium 2-cyano-2-phenyleth-1-en-1-olate
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to its methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions . This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Properties
Molecular Formula |
C10H8NNaO |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
sodium;(Z)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7+; |
InChI Key |
ZIHNEDXIZOJOQZ-HCUGZAAXSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















